molecular formula C20H18F3N5O2S B11581274 6-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11581274
M. Wt: 449.5 g/mol
InChI Key: BIDCRGJSUFAJCJ-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity.

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor . Its ability to interact with various biological targets makes it a promising candidate for drug design and development. Additionally, it has been explored for its neuroprotective and anti-neuroinflammatory properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various therapeutic effects . The compound’s ability to form hydrogen bonds and interact with different receptors enhances its bioactivity and specificity. Molecular docking studies have shown favorable interactions with active residues of target proteins, further elucidating its mechanism of action .

Properties

Molecular Formula

C20H18F3N5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H18F3N5O2S/c1-11-25-26-19-28(11)27-16(12-6-8-15(30-2)9-7-12)17(31-19)18(29)24-14-5-3-4-13(10-14)20(21,22)23/h3-10,16-17,27H,1-2H3,(H,24,29)

InChI Key

BIDCRGJSUFAJCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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